molecular formula C19H11N7 B2766897 6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 338411-77-1

6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile

Cat. No. B2766897
M. Wt: 337.346
InChI Key: WQLYBORTYSSFMO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound is based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . This unique structure contributes to its diverse uses in various fields of scientific research.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a series of steps. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of heterocyclic compounds that share some structural features with the queried chemical. For example, a method for synthesizing the central skeleton of a macrocyclic antibiotic, highlighting the versatility of certain nitrile-containing heterocycles in antibiotic synthesis (Okumura et al., 1998). Another study explored the synthesis of new substituted pyrazolo[1,5-a]-pyrimidines and triazines, emphasizing the reactivity of certain pyrazole derivatives toward electrophilic reagents (Ried & Aboul-Fetouh, 1988), which could be analogous to reactions involving the queried compound.

Chemical Transformations and Ring Systems

Further investigations have examined the ring transformations of pyrazolo[1,5-a]pyrimidine derivatives, yielding various products through reactions with anilines, showcasing the chemical diversity and potential for generating new molecules from pyrazolo[1,5-a]pyrimidine structures (Kurihara et al., 1981). Additionally, studies on the photochemical reactions of purines and nicotinamide derivatives offer insights into the prebiotic synthesis of important biomolecules, suggesting potential evolutionary roles for compounds within this chemical space (Ferris et al., 1969).

Biological Activities and Molecular Docking

Research into the cytotoxic and antimicrobial activities of novel heterocycles, including derivatives of pyrazolo[1,5-a]pyrimidine, has highlighted the therapeutic potential of these compounds (Ramadan et al., 2019). Moreover, molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and hybrid derivatives indicate the utility of these compounds in antimicrobial and antioxidant applications, further underscoring the broad relevance of heterocyclic chemistries in drug discovery (Flefel et al., 2018).

properties

IUPAC Name

10-[(E)-2-(2-cyanoanilino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N7/c20-9-13-3-1-2-4-16(13)22-7-5-17-15-12-24-19-14(10-21)11-25-26(19)18(15)6-8-23-17/h1-8,11-12,22H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYBORTYSSFMO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.